molecular formula C10H10N2O2 B2418494 N-(2-hydroxy-1H-indol-3-yl)acetamide CAS No. 32828-66-3

N-(2-hydroxy-1H-indol-3-yl)acetamide

Cat. No.: B2418494
CAS No.: 32828-66-3
M. Wt: 190.202
InChI Key: DZEWJTIGRJWVQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1H-indol-3-yl)acetamide typically involves the reaction of indole derivatives with acetic anhydride under controlled conditions. One common method includes the acetylation of 2-hydroxyindole using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitro-substituted indole derivatives .

Scientific Research Applications

N-(2-hydroxy-1H-indol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)acetamide
  • N-(2-(1H-indol-3-yl)ethyl)acetamide
  • N-acetylserotonin

Uniqueness

N-(2-hydroxy-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(2-hydroxy-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6(13)11-9-7-4-2-3-5-8(7)12-10(9)14/h2-5,12,14H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEWJTIGRJWVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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